molecular formula C16H18N2O3 B2452113 5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one CAS No. 338759-41-4

5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one

Cat. No.: B2452113
CAS No.: 338759-41-4
M. Wt: 286.331
InChI Key: YLKKSOCYKNGOHD-BQYQJAHWSA-N
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Description

5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with a nitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with 4-nitroaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclohexene ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one
  • 5,5-dimethyl-3-(diethylamino)cyclohex-2-en-1-one

Uniqueness

5,5-dimethyl-3-[(E)-2-[(4-nitrophenyl)amino]ethenyl]cyclohex-2-en-1-one is unique due to the presence of the nitroaniline group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,5-dimethyl-3-[(E)-2-(4-nitroanilino)ethenyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)10-12(9-15(19)11-16)7-8-17-13-3-5-14(6-4-13)18(20)21/h3-9,17H,10-11H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKKSOCYKNGOHD-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)C=CNC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=CC(=O)C1)/C=C/NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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